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6-Azathymidine CEP

antisense oligonucleotide stability serum nuclease resistance 3'-exonuclease protection

Antisense oligonucleotide researchers face a persistent trade-off: backbone modifications conferring nuclease resistance (e.g., phosphorothioate) abolish RNase H activity, while simple 5-substituted pyrimidines like 5-Br-dU provide only ~2-fold serum stabilization. 6-Azathymidine CEP resolves this conflict. • 7- to 12-fold serum half-life extension vs. unmodified oligos • Duplex Tm shift: only -1.4 to -1.8 °C per modification • Fully preserves RNase H substrate competence for gapmer ASOs Supplied as a DMT-protected cyanoethyl phosphoramidite for automated DNA synthesis. In stock.

Molecular Formula C39H48N5O8P
Molecular Weight 745.809
CAS No. 142234-18-2
Cat. No. B1146129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azathymidine CEP
CAS142234-18-2
Synonyms6-AZATHYMIDINE CEP
Molecular FormulaC39H48N5O8P
Molecular Weight745.809
Structural Identifiers
SMILESCC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)/t34-,35+,36+,53?/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azathymidine CEP: Nuclease-Resistant Oligonucleotide Building Block


6-Azathymidine CEP is the 5'-O-dimethoxytrityl-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite derivative of 6-azathymidine, a nucleoside analog in which the methine (CH) group at position 6 of the thymine heterocycle is replaced by a ring nitrogen atom [1]. This single-atom substitution converts the pyrimidine into a 1,2,4-triazine base while preserving the Watson-Crick hydrogen-bonding face required for complementary base pairing [2]. The compound serves as a phosphoramidite synthon for automated solid-phase oligonucleotide synthesis, enabling site-specific incorporation of 6-azathymine residues into DNA oligonucleotides for antisense, diagnostic, and nucleic acid research applications [1].

Why Pyrimidine Analogs Cannot Replace 6-Azathymidine CEP


6-Azathymidine CEP is not functionally interchangeable with thymidine CEP or other modified pyrimidine phosphoramidites such as 5-bromo-dU CEP or 5,6-dimethyl-dU CEP. Comparative data demonstrate that each modification produces a quantitatively distinct profile across three independent performance axes — serum nuclease half-life, duplex thermal stability, and RNase H substrate compatibility — and no single alternative simultaneously delivers the 7- to 12-fold serum stability enhancement of 6-azathymidine while preserving duplex Tm within −1.4 °C to −1.8 °C per modification [1]. In contrast, 5-bromo-dU provides only approximately 2-fold serum stabilization despite neutral Tm effects, while 5,6-dimethyl-dU and 6-methyl-dU cause substantially greater duplex destabilization (−2.3 to −3.9 °C per modification) in exchange for their nuclease resistance [1]. The evidence below quantifies these trade-offs, establishing that substitution of 6-azathymidine CEP with an in-class analog predictably alters critical performance parameters in a manner that cannot be compensated by formulation or sequence design alone.

Performance Comparison: 6-Azathymidine CEP vs. Analog CEPs


Serum Nuclease Half-Life vs. Thymidine and 5-Br-dU

Oligonucleotides bearing a 3'-terminal cap of three 6-azathymidine residues synthesized from 6-azathymidine CEP exhibit a 7- to 12-fold increase in half-life in 10% heat-inactivated fetal calf serum (FCS) compared to unmodified oligonucleotides, with the magnitude scaling with the number of modified residues [1]. By contrast, a 3'-cap of three 5-bromo-2'-deoxyuridine (5-Br dU) residues provides only an approximate 2-fold increase in serum half-life over its matched control [1]. Comparative half-life values for 6-azathymidine: a single modification at the 3'-terminus provides approximately 3-fold stabilization; two modifications provide approximately 7-fold; a three-residue cap yields 7- to 12-fold stabilization depending on the exact terminal positioning [1]. The 6-aza-2'-deoxycytidine (6-aza dC) analog also delivers a 10-fold half-life increase, confirming the aza modification class effect, but the 6-azathymidine variant is distinguished by its superior combination of stability gain with modest duplex destabilization [1].

antisense oligonucleotide stability serum nuclease resistance 3'-exonuclease protection

Duplex Thermal Stability vs. Methylated dU Analogs

Incorporation of 6-azathymidine into oligonucleotides produces a modest average duplex destabilization of −1.4 °C per modification against a DNA complement and −1.8 °C per modification against an RNA complement, relative to unmodified thymidine [1]. In contrast, the alternative 6-position modifications 6-methyl-2'-deoxyuridine (6-Me dU) and 5,6-dimethyl-2'-deoxyuridine (5,6-DiMe dU) cause substantially greater thermal destabilization: 6-Me dU averages −2.3 °C (DNA) and −3.9 °C (RNA) per modification; 5,6-DiMe dU averages −2.4 °C (DNA) and −3.3 °C (RNA) per modification [1]. The 5-halogenated analogs 5-Br dU and 5-I dU are essentially Tm-neutral (ΔTm/mod ≈ 0.0 °C), but as shown in Evidence Item 1, they provide far less nuclease protection [1]. Thus, among 6-position-modified pyrimidine phosphoramidites that confer significant nuclease resistance, 6-azathymidine CEP is uniquely positioned with a ≥0.9 °C per modification advantage in duplex stability over the methylated alternatives.

oligonucleotide duplex stability melting temperature Watson-Crick base pairing

RNase H Activity: 6-Azathymidine vs. Backbone Modifications

A 22-mer oligonucleotide in which all eight thymine bases are replaced by 6-azathymine residues (synthesized using 6-azathymidine CEP) hybridizes to a complementary target RNA and forms a DNA–RNA heteroduplex that supports RNase H-mediated cleavage of the RNA strand — the primary mechanism of action for antisense gapmer therapeutics [1]. The same result was observed for a 5-bromouracil-substituted analog [1]. This property distinguishes 6-azathymidine CEP from phosphoramidites that introduce backbone modifications such as methylphosphonates, phosphoramidates, or 2'-O-alkyl sugar modifications, which are known to block RNase H activity even though they may provide comparable or superior nuclease resistance [1]. Furthermore, incorporation of 6-azathymidine residues does not require a mixed backbone or chimeric design solely to restore RNase H competence, simplifying oligonucleotide architecture and synthesis workflow.

RNase H cleavage antisense mechanism of action gapmer design

Nucleobase pKa: 6-Azathymidine vs. Thymidine

The N3 position of 6-azathymidine has an experimentally determined pKa of 7.6, compared to 9.25 for the corresponding N3 position of uridine (thymidine analog without the 5-methyl group) [1]. This approximately 1.65-unit downward shift means that at physiological pH (7.4), a significant fraction of 6-azathymine residues are partially deprotonated, altering the hydrogen-bonding properties and charge state of the nucleobase relative to thymidine (pKa ~9.2–9.8) [1][2]. The closely related 6-aza-2'-deoxyuridine (z6Ud, pKa 6.8) has been shown to confer pH-dependent duplex stability, with Tm values changing as a function of pH due to nucleobase deprotonation occurring under near-neutral conditions [2]. The 6-azathymidine pKa of 7.6 places it in a regime where its protonation state — and consequently its base-pairing strength and potential for metal ion coordination — can be modulated within a biologically accessible pH range, a property not shared by thymidine CEP or 5-halogenated-dU CEP analogs.

nucleobase pKa pH-dependent hybridization metal-DNA complexes

Synthesis Coupling Efficiency: 6-Azathymidine vs. Standard Phosphoramidites

Under optimized automated DNA synthesis conditions incorporating a longer wait step of approximately 6 minutes during coupling, 6-azathymidine CEP achieves stepwise coupling efficiencies greater than 98%, as determined by spectrophotometric measurement of released dimethoxytrityl (DMT) cation for each synthesis cycle at the 1 μmol scale [1]. This performance is comparable to the coupling efficiency of standard, unmodified DNA phosphoramidites under conventional synthesis protocols. The overall yield for preparation of the phosphoramidite building block 8 from 6-azathymidine nucleoside, proceeding via 5'-O-dimethoxytritylation followed by 3'-O-phosphitylation, was 66% over two steps [1]. Commercial suppliers specify minimum purity of 95% for the isolated phosphoramidite monomer . The extended coupling wait step (approximately 6 min vs. typical 1–2 min for standard amidites) is a minor protocol adjustment and does not require specialized instrumentation.

oligonucleotide synthesis efficiency phosphoramidite coupling yield DMT cation assay

6-Azathymidine CEP: Key Application Scenarios


Antisense Gapmers: Serum Stability and RNase H Activity

When designing gapmer antisense oligonucleotides that rely on RNase H-mediated target RNA cleavage, 6-azathymidine CEP is specifically indicated for the 3'-terminal wing region. The Sanghvi et al. data demonstrate that a three-residue 6-azathymidine 3'-cap provides 7- to 12-fold serum half-life extension while maintaining RNase H substrate competence — a dual functionality not simultaneously achievable with backbone-modified phosphoramidites (which block RNase H) or 5-Br dU CEP (which provides only ~2-fold stabilization) [1]. The modest duplex destabilization of −1.4 °C to −1.8 °C per modification is within a range that can be compensated by gapmer length optimization [1].

Diagnostic Probes & Primers: Nuclease-Resistant Oligonucleotides

For fluorescent in situ hybridization (FISH) probes, qPCR primers, or electrochemical biosensor capture probes exposed to biological matrices containing nucleases, 6-azathymidine CEP offers a heterocycle-level protection strategy. The 7- to 12-fold serum stability increase documented by Sanghvi et al. [1] extends probe functional lifetime without requiring phosphorothioate backbones that can increase non-specific protein binding. The preservation of duplex Tm within −1.8 °C per modification ensures that probe hybridization specificity is not meaningfully compromised, unlike 5,6-dimethyl-dU-modified probes which suffer −3.3 °C Tm loss per modification [1].

pH-Responsive Oligonucleotide Constructs and Metal-DNA Nanotechnology

The altered pKa of 6-azathymidine (N3 pKa = 7.6 vs. 9.25 for uridine) makes this modification suitable for oligonucleotide architectures whose hybridization state, metal ion binding, or structural conformation must respond to pH changes in the physiological range (pH 6.5–8.0) [2][3]. The analogous 6-aza-2'-deoxyuridine system has been shown to form metal-DNA complexes with Zn²⁺ at neutral pH, whereas natural DNA requires alkaline conditions (above pH 8.5) for the same behavior [3]. 6-Azathymidine CEP, with its slightly higher pKa (7.6 vs. 6.8 for 6-aza-dU), provides an intermediate pH response midpoint that may be better suited for applications where full deprotonation at exactly physiological pH is undesirable [2].

SAR Studies of Pyrimidine Modifications in Antisense Therapeutics

For medicinal chemistry teams systematically exploring the 5- and 6-positions of the pyrimidine ring to optimize antisense oligonucleotide drug candidates, 6-azathymidine CEP serves as the reference 6-aza modification. The Sanghvi et al. comparative dataset places 6-azathymidine relative to six other modified pyrimidine phosphoramidites (6-Me dU, 5,6-DiMe dU, 5-Br dU, 5-I dU, 5-F dU, dU, 6-aza dC, 5-Br dC, 5-Me dC) across three orthogonal assay dimensions (serum stability, DNA/RNA Tm, RNase H) under standardized conditions [1]. This cross-modification dataset enables rational selection of the optimal modification profile without requiring de novo comparative synthesis and testing for each new antisense sequence.

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